molecular formula C8H9BrClN3 B8092662 (5-Bromo-1H-indazol-3-yl)methanamine hydrochloride

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride

Cat. No.: B8092662
M. Wt: 262.53 g/mol
InChI Key: TZCSBNYRVWHFHY-UHFFFAOYSA-N
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Description

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride is a brominated indazole derivative with a methanamine group attached to the indazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromo-1H-indazole as the starting material.

  • Reaction Steps: The indazole ring is functionalized through a series of reactions, including nitration, reduction, and amination.

  • Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific steps involved.

Industrial Production Methods:

  • Scale-Up: The synthetic routes are scaled up to produce larger quantities of the compound.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound is studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Bromo-1H-indazol-3-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • (3-Bromo-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: Another brominated heterocyclic compound with similar applications.

  • (1H-Indazol-5-yl)methanamine hydrochloride: A related indazole derivative without the bromine atom.

Uniqueness: (5-Bromo-1H-indazol-3-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been shown to exhibit a wide range of biological activities:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antimalarial

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways .

Target Interactions

The compound primarily acts by binding to specific receptors and enzymes, modulating their activity. For instance, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Cellular Effects

At the cellular level, (5-bromo-1H-indazol-3-yl)methanamine influences cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving the p53/MDM2 pathway and Bcl2 family members .

Molecular Characteristics

The molecular weight of this compound is approximately 226.07 g/mol. Its structure allows it to interact favorably with various biomolecules, influencing their functions significantly.

Stability and Dosage Effects

Research shows that the stability of the compound can vary under different conditions. Its biological activity is also dose-dependent; lower doses tend to exhibit beneficial effects such as anti-inflammatory or anticancer properties, while higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity in animal models .

Case Studies and Experimental Data

  • Anticancer Activity : A study evaluating a series of indazole derivatives found that certain compounds exhibited significant antiproliferative effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). For example, a derivative showed an IC50 value of 5.15 µM against K562 cells, indicating strong anticancer potential .
  • Inhibition Studies : Another investigation into the structure-activity relationship (SAR) revealed that specific substituents on the indazole ring enhance inhibitory activity against enzymes such as IDO1, with some derivatives demonstrating IC50 values as low as 720 nM .
  • Biochemical Pathway Analysis : The compound's interaction with signaling pathways was further elucidated through experiments that indicated its ability to modulate ERK1/2 activity in various cancer cell lines. This modulation is critical for understanding its potential therapeutic applications in oncology .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntiviralInhibition of viral replication
Anti-inflammatoryCOX-2 inhibition
AnticancerInduction of apoptosis; inhibition of cell proliferation
AntimicrobialDisruption of bacterial cell wall synthesis
AntidiabeticModulation of glucose metabolism

Properties

IUPAC Name

(5-bromo-2H-indazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCSBNYRVWHFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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